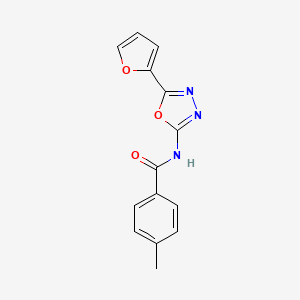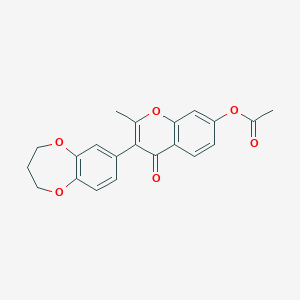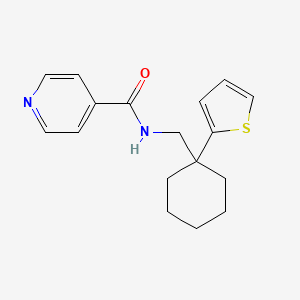![molecular formula C21H19FN2O4S B2412211 7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-43-0](/img/structure/B2412211.png)
7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups including a fluoro group, a morpholinoethyl group, a thiophenyl group, and a dihydrochromenopyrroledione group. These groups could potentially give the compound interesting chemical and physical properties .
Applications De Recherche Scientifique
Synthesis and Biological Activity
A novel series of derivatives, including structures similar to 7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, has been synthesized and evaluated for various biological activities. For instance, derivatives have been prepared to exhibit significant larvicidal activity against third instar larvae, demonstrating the potential of such compounds in developing pest control agents. These compounds were characterized using spectral NMR, ESI-MS, and analytical data, highlighting the role of substituents such as fluorine in enhancing biological activity (Gorle et al., 2016).
Electron Transport and Solar Cell Efficiency
The use of fluoro-substituted derivatives, akin to the compound , in materials science, especially in the fabrication of polymer solar cells, has shown promising results. A novel n-type conjugated polyelectrolyte incorporating thiophen-2-yl groups has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development is crucial for enhancing the power conversion efficiency of solar cells, illustrating the compound's relevance in renewable energy technologies (Hu et al., 2015).
Electrochromic Applications
Compounds containing thiophen-2-yl groups have been developed for electrochromic applications, where they exhibit reversible color changes. This feature is particularly beneficial for the development of smart windows and displays. The innovative use of such electrochromic materials can lead to advancements in energy efficiency and user interface technology (Cho et al., 2015).
Organic Light Emitting Diodes (OLEDs)
Fluoro-substituted indole derivatives, similar to the compound of interest, have been synthesized and evaluated for their potential in organic light-emitting diode applications. These compounds exhibit strong red emission and are considered promising materials for developing high-efficiency OLEDs, which are critical for next-generation display and lighting technologies (Luo et al., 2015).
Non-Linear Optical Materials
The development of novel push-pull chromophores, incorporating thiophen-2-yl and morpholine groups, has been explored for their non-linear optical properties. These materials demonstrate significant potential for applications in optical data storage, communication, and information processing, showcasing the versatility of fluoro-substituted compounds in advanced technology sectors (Thorat & Sekar, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-13-3-4-15-14(12-13)19(25)17-18(16-2-1-11-29-16)24(21(26)20(17)28-15)6-5-23-7-9-27-10-8-23/h1-4,11-12,18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUPISLZZAHFAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)



![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)


![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)